5-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
5-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group, as well as an oxadiazole ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps. One common approach is to start with the thiophene ring, which is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions. The carboxamide group can be introduced through an amidation reaction using appropriate amines and coupling reagents.
The oxadiazole ring is often synthesized separately through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives. The final step involves coupling the oxadiazole ring with the brominated thiophene derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiolate (KSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution of the bromine atom can yield various thiophene derivatives with different functional groups.
Scientific Research Applications
5-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and methoxyphenyl group could play a role in binding to these targets, while the thiophene ring may influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(4-methoxybenzyl)picolinamide: This compound shares the bromine and methoxyphenyl groups but has a different core structure.
Morpholino thiazolyl-2,4-thiazolidinediones: These compounds also feature a thiazole ring and have been studied for their biological activities.
Uniqueness
5-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring, oxadiazole ring, and methoxyphenyl group. This unique structure may confer specific properties that make it suitable for particular applications, such as enhanced stability or specific binding interactions in a biological context.
Properties
IUPAC Name |
5-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3S/c1-20-9-4-2-8(3-5-9)13-17-18-14(21-13)16-12(19)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPPOKRESPIWRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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